molecular formula C19H21N3O5S B10990218 Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10990218
M. Wt: 403.5 g/mol
InChI Key: DSBMPASQYKNLOL-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazole ring, a pyrrolidinone ring, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization to form the thiazole ring . The reaction conditions often require the presence of a base such as triethylamine and solvents like acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring, a pyrrolidinone ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O5S/c1-4-27-18(25)14-10-28-19(20-14)21-17(24)13-9-15(23)22(2)16(13)11-5-7-12(26-3)8-6-11/h5-8,10,13,16H,4,9H2,1-3H3,(H,20,21,24)

InChI Key

DSBMPASQYKNLOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2C3=CC=C(C=C3)OC)C

Origin of Product

United States

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